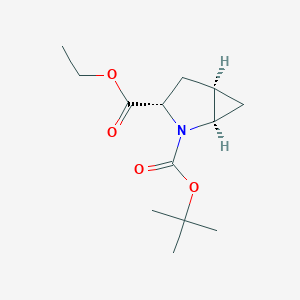

N-Boc-L-trans-4,5-methanoprolineEthylEster

Description

Foundational Concepts of Conformationally Constrained Amino Acids in Chemical Biology and Medicinal Chemistry

Conformationally constrained amino acids are non-proteinogenic amino acid analogues in which the rotational freedom of the backbone or side-chain dihedral angles is restricted. This restriction is typically achieved by introducing cyclic structures or steric bulk. In chemical biology and medicinal chemistry, these modified residues are instrumental for several reasons:

Stabilization of Secondary Structures: By limiting conformational flexibility, these amino acids can pre-organize a peptide chain into a specific secondary structure, such as a β-turn or helix. This is crucial for mimicking the bioactive conformation of a natural peptide.

Increased Receptor Affinity and Selectivity: A peptide's biological activity often depends on it adopting a precise three-dimensional shape to bind to its target receptor. Constrained amino acids lock the peptide into this bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity and selectivity.

Enhanced Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases in the body. The unnatural structures of constrained amino acids can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

Probing Structure-Activity Relationships (SAR): Incorporating a series of constrained analogues into a peptide allows researchers to systematically probe the conformational requirements for biological activity, providing valuable insights for drug design.

The use of conformational constraints is a powerful strategy in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved drug-like properties. semanticscholar.orgnih.gov

The Role of Methanoproline Derivatives as Advanced Proline Mimetics and Their Structural Features

Proline is a unique proteinogenic amino acid due to its cyclic pyrrolidine (B122466) side chain, which significantly restricts the peptide backbone. Proline analogues, or mimetics, are designed to further manipulate this conformational restriction. nih.govsigmaaldrich.com Methanoproline derivatives, such as N-Boc-L-trans-4,5-methanoproline Ethyl Ester, are advanced proline mimetics characterized by the fusion of a cyclopropane (B1198618) ring to the proline's five-membered ring, creating a rigid bicyclo[3.1.0]hexane system. researchgate.net

Key structural features and their implications include:

Increased Rigidity: The introduction of the cyclopropane ring further restricts the puckering of the pyrrolidine ring and the φ (phi) backbone dihedral angle, making methanoproline one of the most rigid proline analogues available. nih.gov

Modulation of Cis/Trans Isomerism: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The rigid structure of methanoproline derivatives can be used to bias this equilibrium toward one isomer, which is a critical factor in protein folding and molecular recognition.

These features make methanoproline derivatives powerful tools for designing highly structured peptides and peptidomimetics with tailored biological, pharmaceutical, and physicochemical properties. sigmaaldrich.comacs.org

| Property | Value |

|---|---|

| CAS Number | 214193-10-9 |

| Molecular Formula | C13H21NO4 |

| Molecular Weight | 255.31 g/mol |

| Systematic Name | (1R,3S,5R)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |

Academic and Research Significance of N-Boc-L-trans-4,5-methanoproline Ethyl Ester in Synthetic and Structural Studies

N-Boc-L-trans-4,5-methanoproline Ethyl Ester is a valuable building block in academic and industrial research, primarily within organic synthesis and medicinal chemistry. Its significance stems from its utility as a protected, conformationally locked proline surrogate.

Intermediate in Pharmaceutical Synthesis: This compound is recognized as a key intermediate and impurity in the synthesis of complex pharmaceutical agents. For instance, it is listed as "Saxagliptin Impurity 47," highlighting its connection to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. cymitquimica.com The non-esterified parent acid is also used as a reagent in the preparation of inhibitors for the Hepatitis C Virus (HCV). chemicalbook.com

Tool for Peptide and Peptidomimetic Research: The Boc and ethyl ester protecting groups make it well-suited for solid-phase or solution-phase peptide synthesis. cymitquimica.com Researchers incorporate it into peptide sequences to enforce specific turns or rigidify the backbone, allowing for detailed studies of how conformation affects biological function.

Organocatalysis: The core structure of methanoproline has been shown to be an effective scaffold for chiral organocatalysts. These catalysts have demonstrated high efficiency and stereoselectivity in asymmetric reactions, such as the Michael addition of aldehydes to nitroolefins. researchgate.net

The compound's defined stereochemistry and high degree of conformational restriction make it an important reagent for creating structurally precise molecules for drug discovery and materials science.

Contextualizing Cyclopropane-Containing Amino Acids in Organic Synthesis and Molecular Design

Cyclopropane-containing amino acids represent a distinct and important class of non-natural amino acids. The cyclopropane ring, a three-membered carbocycle, is the smallest possible ring system and imparts unique chemical and structural properties.

Structural and Conformational Effects: The strained nature of the cyclopropane ring introduces significant rigidity. When incorporated into an amino acid, it can act as a "conformational lock," fixing the orientation of the side chain and influencing the peptide backbone. nih.gov This property is highly sought after in molecular design for creating molecules with predictable shapes.

Synthetic Versatility: The synthesis of cyclopropane-containing amino acids often involves key reactions like carbene or carbenoid additions to dehydroamino acids or cyclodialkylation of malonic acid derivatives. nih.gov Modern methods continue to be developed to provide stereoselective access to these valuable building blocks.

Bioisosteric Replacement: The cyclopropyl (B3062369) group can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. This allows chemists to modify a molecule's properties (e.g., lipophilicity, metabolic stability) while retaining or enhancing its biological activity.

Applications in Bioactive Molecules: Numerous natural products, agrochemicals, and pharmaceuticals contain the cyclopropane motif. nih.gov Its incorporation into amino acids has led to the development of enzyme inhibitors, receptor ligands, and other bioactive compounds, demonstrating its broad applicability in medicinal chemistry.

| Compound Name |

|---|

| N-Boc-L-trans-4,5-methanoproline Ethyl Ester |

| Proline |

| Saxagliptin |

Structure

3D Structure

Properties

IUPAC Name |

2-O-tert-butyl 3-O-ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWOZJGWXZDMDZ-BBBLOLIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]2C[C@H]2N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc L Trans 4,5 Methanoproline Ethyl Ester

Advanced Strategies for Stereoselective Construction of the 4,5-Methanoproline Core

The defining feature of N-Boc-L-trans-4,5-methanoproline ethyl ester is the 1-azabicyclo[3.1.0]hexane skeleton. The precise, stereocontrolled synthesis of this core is paramount and has been approached through several advanced methodologies. These strategies are critical for establishing the trans relationship between the cyclopropane (B1198618) ring and the carboxyl group.

Asymmetric cyclopropanation is a cornerstone for the synthesis of bicyclic amino acids, enabling the direct formation of the cyclopropane ring with high enantioselectivity. nih.gov These reactions typically involve the addition of a carbene or carbenoid to an alkene precursor.

Metallo-Radical Catalysis : Cobalt(II)-based metalloradical catalysis has been successfully developed for the asymmetric cyclopropanation of dehydroaminocarboxylates using in situ-generated diazoalkanes. nih.gov This method provides access to chiral cyclopropyl (B3062369) α-amino acid derivatives with high yields and excellent enantioselectivities. nih.gov

Directed Simmons-Smith Cyclopropanation : The Simmons-Smith reaction and its variants are widely used for converting alkenes into cyclopropanes. researchgate.net In an asymmetric context, a chiral ligand or a directing group on the substrate, such as an allylic hydroxyl group, can be used to control the facial selectivity of the cyclopropanation. chem-station.com For instance, the Charette asymmetric cyclopropanation employs a chiral dioxaborolane ligand with diethylzinc (B1219324) to achieve high stereocontrol. chem-station.com A modified Furukawa variation of the Simmons-Smith reaction has been employed as a key step in the diastereomeric synthesis of Boc-protected 4,5-methano-β-proline. researchgate.net

Ruthenium-Catalyzed Cyclopropanation : Chiral ruthenium-salen complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of olefins to produce trans-cyclopropyl β-amino acid derivatives. figshare.comnorthwestern.edu

A comparison of selected asymmetric cyclopropanation methods is presented below.

| Method | Catalyst/Reagent | Substrate Type | Key Features |

| Metallo-Radical Catalysis | Co(II)-Porphyrin Complex | Dehydroaminocarboxylates | Stepwise radical mechanism; yields (Z)-diastereomers. nih.gov |

| Charette Cyclopropanation | Dioxaborolane/ZnEt₂ | Allylic Alcohols | Requires a hydroxyl directing group for stereocontrol. chem-station.com |

| (Salen)Ru(II) Catalysis | Chiral (Salen)Ru(II) Complex | α,β-Unsaturated Esters | Effective for producing trans-cyclopropyl derivatives. figshare.comnorthwestern.edu |

| Modified Simmons-Smith | Et₂Zn/CH₂I₂ (Furukawa) | Unsaturated Pyrrolidine (B122466) Derivatives | Used in the synthesis of 4,5-methano-β-proline. researchgate.net |

Intramolecular cyclization offers a powerful alternative for constructing the azabicyclo[3.1.0]hexane skeleton. These methods form the bicyclic system by creating a bond within a single, appropriately functionalized acyclic or monocyclic precursor. This approach often provides excellent control over the resulting stereochemistry.

One prominent strategy involves a double cyclization reaction that rapidly assembles the core structure. thieme-connect.comresearchgate.net For example, an in situ generation of an NH aziridine (B145994) followed by an intramolecular conjugate addition onto a dehydroamino ester can concisely form the 1-azabicyclo[3.1.0]hexane skeleton. thieme-connect.comresearchgate.net Another approach is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides, which delivers conformationally restricted aza[3.1.0]bicycles. mdpi.com Additionally, oxidative free-radical cyclization, often mediated by manganese(III) acetate (B1210297), can be employed to transform alkene-containing precursors into the desired bicyclic products under mild conditions. thieme-connect.de

Chiral Pool Synthesis : This strategy leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. wikipedia.org For proline analogs, L-proline or its derivatives, such as (cis)-4-hydroxy-L-proline, are ideal starting points. mdpi.com By beginning with a molecule that already possesses the correct absolute stereochemistry at one or more centers, the synthetic route can be significantly shortened and the need for asymmetric reactions or resolutions can be circumvented. The synthesis of (4S)-1-methyl-4-propyl-L-proline from commercial (cis)-4-hydroxy-L-proline exemplifies this efficient approach. mdpi.com

Chiral Auxiliary Control : An alternative to chiral pool synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the new stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk Evans oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of enolate alkylation and aldol (B89426) reactions, which could be key steps in building the substituted pyrrolidine ring before the final cyclopropanation or intramolecular cyclization. wikipedia.org

Organocatalysis : This field uses small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of methanoproline derivatives, an organocatalyst could potentially be used to effect an enantioselective intramolecular Michael addition to form the pyrrolidine ring or to catalyze an asymmetric cyclopropanation.

Chemoenzymatic Routes : These strategies incorporate one or more enzymatic steps into a chemical synthesis sequence. nih.gov Enzymes, particularly lipases, are highly effective at performing kinetic resolutions of racemic mixtures. rug.nl In the context of methanoproline synthesis, a racemic mixture of a key intermediate ester could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. nih.govrug.nl The resulting acid and ester can then be easily separated, providing access to two enantiomerically enriched product streams from a single racemic precursor. nih.gov

Strategic Integration of the N-tert-Butoxycarbonyl (N-Boc) Protecting Group

The protection of the secondary amine in the pyrrolidine ring is essential to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, particularly in peptide chemistry, due to its unique stability and cleavage characteristics. masterorganicchemistry.com

The Boc group is typically installed by reacting the amino acid derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base. total-synthesis.comrsc.org It renders the nitrogen atom significantly less nucleophilic and non-basic. The Boc group is stable under a wide variety of conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation, making it compatible with numerous synthetic transformations. total-synthesis.com

A key advantage of the Boc group is its lability under acidic conditions. masterorganicchemistry.com It can be cleanly removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The deprotection mechanism proceeds via a stable tert-butyl cation, liberating the free amine along with carbon dioxide and isobutene as byproducts. total-synthesis.com This orthogonality allows for selective deprotection in the presence of other acid-sensitive or base-sensitive groups, such as the ethyl ester, or other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation). total-synthesis.com

Chemoselectivity refers to the ability to react with one functional group in the presence of others. libretexts.org In the synthesis of N-Boc-L-trans-4,5-methanoproline ethyl ester, the nitrogen atom must be protected without affecting the ethyl ester functionality. While amines are generally more nucleophilic than esters, careful selection of reaction conditions is necessary to ensure high yields and avoid side reactions.

The standard method for N-Boc protection involves using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (B128534) or sodium hydroxide (B78521). total-synthesis.com To improve chemoselectivity and avoid byproducts, various catalytic methods have been developed. For instance, heterogeneous acid catalysts like Amberlyst-15 can promote efficient and clean mono-N-Boc protection of amino acids and amines. researchgate.net This method is advantageous as the catalyst can be easily removed by filtration, simplifying purification and preventing the formation of common side products like isocyanates or N,N-di-Boc derivatives. researchgate.net

Orthogonal Deprotection Strategies in Downstream Synthetic Applications

In the context of complex molecule synthesis, particularly in peptide chemistry, the ability to selectively remove one protecting group in the presence of others is paramount. This principle, known as orthogonality, is crucial when using N-Boc-L-trans-4,5-methanoproline Ethyl Ester as a building block. The two primary protecting groups, the N-tert-butoxycarbonyl (N-Boc) group and the ethyl ester, are susceptible to different cleavage conditions, forming a classic orthogonal pair.

The N-Boc group is characteristically acid-labile. It is commonly removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. researchgate.netreddit.com While effective, these conditions can potentially lead to the hydrolysis of the ethyl ester, especially in the presence of water. researchgate.net To mitigate this, anhydrous conditions are employed, and cation scavengers like dimethyl sulfide (B99878) (Me2S) can be added to prevent side reactions involving the liberated tert-butyl cation. researchgate.net

Conversely, the ethyl ester is typically cleaved under basic conditions through saponification. Reagents such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., tetrahydrofuran (B95107) or methanol) are used to hydrolyze the ester back to the carboxylic acid. These basic conditions leave the acid-sensitive N-Boc group intact. The selective cleavage of esters in the presence of N-Boc groups can also be achieved using specific Lewis acid systems, which offers an alternative to standard hydrolytic methods. organic-chemistry.org

This orthogonality allows for selective manipulation of the molecule. For instance, the N-Boc group can be removed to allow for peptide bond formation at the nitrogen atom, while the ethyl ester remains to protect the C-terminus. Subsequently, the ethyl ester can be hydrolyzed to allow for further coupling at the carboxylic acid functionality.

| Protecting Group | Cleavage Conditions | Reagents | Stability of Other Group | Reference |

|---|---|---|---|---|

| N-Boc | Acidic | TFA in DCM; 4M HCl in Dioxane | Ethyl ester is generally stable under anhydrous conditions but can be labile. | researchgate.netreddit.com |

| Ethyl Ester | Basic (Saponification) | LiOH or NaOH in THF/H₂O or MeOH/H₂O | N-Boc group is stable. | organic-chemistry.org |

Esterification to the Ethyl Ester Moiety

The final step in the synthesis of the title compound is the esterification of the carboxylic acid functionality of N-Boc-L-trans-4,5-methanoproline. The choice of esterification method depends on factors such as substrate sensitivity, desired yield, and scalability.

While traditional Fischer esterification (refluxing in ethanol (B145695) with a catalytic amount of strong acid) is a possibility, it is often too harsh for complex molecules with sensitive functional groups like the N-Boc group. Modern organic synthesis favors milder and more efficient methods.

One of the most common approaches involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netgoogle.com This method proceeds at room temperature and generally gives high yields with minimal side reactions.

Another mild and effective technique is the alkylation of the carboxylate salt. The N-Boc protected acid is treated with a base (e.g., potassium carbonate) and an alkylating agent like ethyl bromide or ethyl iodide in a polar aprotic solvent such as acetonitrile. researchgate.net The Mitsunobu reaction, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate with ethanol, provides another route, though purification to remove reaction byproducts can be challenging. researchgate.net

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Carbodiimide Coupling | EDC or DCC, DMAP, Ethanol | DCM, Room Temperature | Mild conditions, high yields. | Carbodiimide byproducts can be difficult to remove (especially DCU from DCC). | researchgate.netgoogle.com |

| Alkylation | Ethyl Bromide or Iodide, K₂CO₃ | Acetonitrile, Heat | Mild, easy workup. | May require elevated temperatures. | researchgate.net |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Ethanol | THF, 0°C to Room Temperature | Mild, effective for complex alcohols. | Byproducts (phosphine oxide, hydrazine) can complicate purification. | researchgate.net |

The hydrolysis of the ethyl ester moiety, as mentioned, is typically achieved through saponification with a base like LiOH. Once the ester is converted back to the free carboxylic acid, the molecule is primed for a variety of subsequent transformations. This interconversion is a key step in utilizing the building block for more complex structures.

The regenerated carboxylic acid can undergo standard amide bond formation by reacting with an amine in the presence of a peptide coupling agent (e.g., HATU, HOBt). This is the fundamental reaction for incorporating the methanoproline unit into a peptide chain. Alternatively, the carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), although the latter may also cleave the Boc group. This opens up pathways to other classes of compounds.

Stereochemical and Conformational Analysis of N Boc L Trans 4,5 Methanoproline Ethyl Ester

In-depth Conformational Landscape of the Bicyclic Pyrrolidine (B122466) Ring System

The conformational landscape of a standard proline ring is characterized by a dynamic equilibrium between two primary puckered forms, known as Cγ-endo and Cγ-exo. nih.govnih.gov These puckers describe the out-of-plane displacement of the Cγ (C4) atom relative to the plane formed by the other four ring atoms. nih.gov The cyclic side chain of proline not only restricts the backbone dihedral angle φ but also makes these two distinct side-chain conformations available. nih.gov

In N-Boc-L-trans-4,5-methanoproline Ethyl Ester, the introduction of the 4,5-methano bridge creates a rigid 2-azabicyclo[3.1.0]hexane ring system. nih.gov This structural modification effectively eliminates the dynamic puckering observed in monocyclic proline. The bicyclic nature locks the pyrrolidine ring into a single, fixed conformation, providing a constrained proline model. nih.gov This rigidity is a key feature, making such analogues valuable tools for studying peptide and protein structures by forcing specific backbone geometries. upc.edu The conformational landscape is therefore not one of dynamic interconversion but of a well-defined, static three-dimensional structure.

Influence of the 4,5-Methano Bridge on Pyrrolidine Ring Pucker Dynamics

The 4,5-methano bridge in N-Boc-L-trans-4,5-methanoproline Ethyl Ester fundamentally alters these dynamics by preventing ring puckering. The methylene (B1212753) bridge constrains the proline ring, fixing the orientation of substituents. nih.gov This means that the relative orientation of the atoms is no longer a dynamic equilibrium but a static feature of the molecule's constitution. nih.gov The "trans" designation in the compound's name refers to the relationship between the C3-carboxyl group and the C5-hydrogen on the cyclopropane (B1198618) ring, which in turn locks the pyrrolidine portion into a specific pucker, analogous to a Cγ-exo or Cγ-endo conformation but without the possibility of inversion. nih.gov This conformational locking is a powerful tool for designing peptides with predetermined secondary structures. nih.gov

Determination of Absolute and Relative Stereochemistry of the Bicyclic Skeleton

The stereochemistry of N-Boc-L-trans-4,5-methanoproline Ethyl Ester is complex, featuring multiple chiral centers within its bicyclic skeleton. The full chemical name, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate, precisely defines the absolute configuration at each stereocenter.

The determination of such stereochemistry is typically achieved through methods like single-crystal X-ray diffraction, which provides the most direct and reliable structural information. thieme-connect.de This technique maps the electron density of a crystallized molecule, allowing for the unambiguous assignment of the spatial arrangement of atoms and thus the absolute and relative configurations. thieme-connect.de For chiral molecules in solution, Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as the Mosher's method, can be employed to determine the absolute stereochemistry of sterically hindered chiral centers by forming diastereomeric derivatives. usm.edu

Investigating Conformational Preferences and Rotational Barriers around the N-Boc and Ethyl Ester Groups

While the bicyclic core is rigid, rotational freedom exists for the exocyclic N-Boc and ethyl ester groups. The bond between the pyrrolidine nitrogen and the carbonyl of the tert-butoxycarbonyl (Boc) group is a tertiary amide (carbamate) bond, which exhibits cis-trans isomerism. nih.gov

The interconversion between the cis and trans rotamers is a relatively slow process on the NMR timescale, with typical energy barriers that can range from 15 to over 20 kcal/mol in proline derivatives. nih.govacs.org This rotation is often the rate-limiting step in protein folding. The relative populations of the cis and trans isomers are influenced by steric effects, solvent polarity, and stereoelectronic interactions. acs.orgbeilstein-journals.org

The ethyl ester group also possesses rotational freedom around the C-C and C-O single bonds. The orientation of the ester is often described as proximal (with the alkoxy group directed toward the amide nitrogen) or distal (directed away). nih.gov Computational studies on related N-acetyl proline methyl esters have been used to determine the favored conformations and the energy barriers between them. nih.gov

Table 1: Representative Rotational Barriers in Proline Analogs Note: Data is for related proline derivatives and serves as an estimation for the compound of interest.

| Bond in Focus | Proline Derivative Studied | Method | Rotational Barrier (ΔG‡, kcal/mol) | Solvent |

|---|---|---|---|---|

| Amide (cis→trans) | Ac-(2S)-Ind-OMe | 2D EXSY NMR | 16.4 | DMSO-d6 |

| Amide (trans→cis) | Ac-(2S)-Ind-OMe | 2D EXSY NMR | 15.7 | DMSO-d6 |

| Amide (cis-to-trans) | Ac-(Pro)₂-NMe₂ | Ab initio | Varies with solvent | Chloroform, Water |

Stereoelectronic Effects of the N-Boc and Ethyl Ester Groups on Molecular Conformation

Stereoelectronic effects, which arise from the spatial interactions between orbitals, play a crucial role in dictating molecular conformation. wikipedia.orgpharmacy180.com In proline derivatives, a key interaction is the n→π* hyperconjugation between the lone pair of one carbonyl oxygen and the antibonding orbital (π*) of an adjacent carbonyl group. nih.gov This interaction is geometry-dependent and is known to stabilize the trans amide conformation, particularly when the pyrrolidine ring adopts a Cγ-exo pucker. researchgate.net

However, in constrained methanoproline systems, Natural Bond Orbital (NBO) calculations have suggested that these n→π* orbital interactions may be minimal. nih.govresearchgate.net This implies that other forces, such as steric hindrance and dipole-dipole interactions, may become more dominant in determining the conformational preferences of the amide bond. nih.gov The electron-donating N-Boc group and the ethyl ester can influence the charge distribution and dipole moments within the molecule, thereby affecting the stability of different rotamers. nih.govmdpi.com The specific, fixed pucker of the bicyclic system dictates the spatial relationship between these groups, pre-ordaining the potential stereoelectronic interactions.

Dynamic Conformational Behavior in Solution and Solid State

The conformational behavior of N-Boc-L-trans-4,5-methanoproline Ethyl Ester is expected to differ between the solid state and solution. In the solid state, molecules typically adopt a single, low-energy conformation that allows for optimal crystal packing. This conformation can be precisely determined by X-ray crystallography. researchgate.net

In solution, the molecule will exhibit more dynamic behavior, primarily related to the rotation around the N-Boc and ethyl ester groups. The principal dynamic equilibrium is the cis-trans isomerization of the N-Boc carbamate (B1207046) bond. acs.org The ratio of these two isomers in solution is highly dependent on the solvent environment. nih.gov Studies on proline analogues have shown that polar solvents can significantly alter the trans/cis ratio, often favoring the more polar cis conformer. acs.org Therefore, in solution, N-Boc-L-trans-4,5-methanoproline Ethyl Ester exists as an equilibrium mixture of conformers, with the bicyclic core remaining rigid while the exocyclic substituents interconvert at a rate determined by the rotational energy barriers and the solvent conditions.

Application As a Peptidomimetic Scaffold and Building Block

Principles of Peptidomimetic Design Incorporating Conformationally Restricted Amino Acids

Peptidomimetics are molecules designed to replicate the biological activity of peptides but with improved pharmacological properties. A key strategy in their design is the incorporation of conformationally restricted amino acids. Natural peptides are often highly flexible, adopting a multitude of conformations in solution, only one of which is typically responsible for biological activity. This flexibility can lead to a decrease in binding affinity for their target receptors and increased susceptibility to proteolytic degradation.

By incorporating rigid amino acid analogs, the conformational entropy of the peptide is reduced, pre-organizing it into a bioactive conformation. This can lead to several advantages:

Enhanced Binding Affinity: By reducing the entropic penalty of binding, the molecule is more likely to be in the correct orientation for receptor interaction.

Increased Selectivity: A rigid structure can provide a more precise fit for the target receptor, reducing off-target effects.

Improved Metabolic Stability: The unnatural structure of constrained amino acids can hinder recognition by proteases, thus prolonging the half-life of the peptide in vivo.

Proline is a naturally occurring amino acid that already possesses a degree of conformational restriction due to its cyclic side chain. Analogs of proline, such as N-Boc-L-trans-4,5-methanoproline ethyl ester, take this principle a step further by introducing additional rigidity.

Utility of N-Boc-L-trans-4,5-methanoproline Ethyl Ester in Peptide and Peptidomimetic Synthesis

The utility of N-Boc-L-trans-4,5-methanoproline ethyl ester in peptide synthesis lies in its ability to act as a potent conformational director. Its bicyclic nature, arising from the fused cyclopropane (B1198618) ring, severely restricts the puckering of the pyrrolidine (B122466) ring and the range of accessible backbone dihedral angles. This makes it a powerful building block for introducing predictable structural motifs into peptides.

Compatibility with Solid-Phase Peptide Synthesis (SPPS) Protocols

While specific literature detailing the solid-phase peptide synthesis (SPPS) of N-Boc-L-trans-4,5-methanoproline ethyl ester is not abundant, its structure is amenable to standard SPPS protocols. The N-Boc protecting group is compatible with the widely used Boc/Bzl protection strategy. nih.gov The synthesis of peptides containing proline analogs is a well-established practice in peptide chemistry. nih.govluxembourg-bio.com The primary considerations for its incorporation would be potential steric hindrance during coupling reactions, which might necessitate the use of more potent coupling reagents or extended reaction times. The use of pre-formed dipeptide units containing the proline analog can also be a strategy to mitigate difficult couplings. bachem.com

Table 1: General Compatibility of Proline Analogs in SPPS

| Feature | Compatibility with SPPS | Considerations |

| N-Boc Protection | High | Standard deprotection with TFA. |

| Coupling Reactions | Moderate to High | Potential for steric hindrance; may require stronger coupling reagents (e.g., HATU, HCTU) and longer coupling times. |

| Side Chain | Inert | The methano bridge is stable under standard SPPS conditions. |

| Cleavage from Resin | High | Compatible with standard cleavage cocktails (e.g., HF, TFMSA). |

This table is based on general principles of SPPS and the behavior of similar proline analogs.

Strategic Incorporation into Defined Peptide Sequences for Structural Modulation

The placement of N-Boc-L-trans-4,5-methanoproline ethyl ester within a peptide sequence is a strategic decision aimed at achieving a specific conformational outcome. By replacing a native proline or another amino acid with this constrained analog, a chemist can induce a particular turn or bend in the peptide backbone. This is particularly useful in mimicking the bioactive conformation of a natural peptide ligand or in designing novel structures with specific receptor binding properties. For instance, its incorporation can be used to stabilize a β-turn motif, which is a common recognition element in protein-protein interactions. nih.govchemdiv.com

Engineering Conformational Constraints in Peptide Architectures

Induction and Stabilization of Secondary Structural Motifs (e.g., β-turns, helices)

Proline and its analogs are well-known inducers of β-turns, which are secondary structures that reverse the direction of the polypeptide chain. worldscientific.comnih.gov The rigid structure of N-Boc-L-trans-4,5-methanoproline ethyl ester is expected to be a potent inducer of such turns. Theoretical and experimental studies on similar bicyclic proline analogs have shown their ability to stabilize specific turn types, such as type VI β-turns, which are characterized by a cis-amide bond preceding the proline residue. nih.gov The trans-substitution of the methano bridge in the title compound would likely favor a specific pyrrolidine ring pucker, which in turn would influence the preceding ω (omega) dihedral angle.

While less common, the incorporation of constrained prolines can also influence helical structures. In some contexts, the rigid bend induced by a proline analog can serve to cap a helix or introduce a kink, both of which can be important for biological function.

Table 2: Expected Influence of Constrained Proline Analogs on Secondary Structures

| Secondary Structure | Expected Effect of Incorporation | Rationale |

| β-Turn | Strong induction and stabilization | The rigid bicyclic structure pre-organizes the backbone into a turn conformation. |

| α-Helix | Generally disruptive; can act as a helix breaker or cap | The restricted φ angle is incompatible with the ideal helical geometry. |

| 310-Helix | Potential for stabilization in specific contexts | The tighter turn of a 310-helix may accommodate the constrained geometry more readily than an α-helix. |

| Polyproline Helix (PPII) | Modulation of helix stability and conformation | The fixed ring pucker can either stabilize or destabilize the PPII helix depending on the specific stereochemistry. raineslab.com |

This table is based on studies of various proline analogs and their observed effects on peptide secondary structure.

Modulation of Peptide Backbone Rigidity and Torsional Angles

The primary mechanism by which N-Boc-L-trans-4,5-methanoproline ethyl ester imparts rigidity is through the restriction of the peptide backbone torsional angles, primarily φ (phi) and ψ (psi). In a typical amino acid, there is considerable rotational freedom around the N-Cα and Cα-C' bonds. Proline already restricts the φ angle to a narrow range. The addition of the trans-4,5-methano bridge further constrains the puckering of the five-membered ring, which in turn has a significant effect on the ψ angle. nih.gov

Theoretical conformational analysis of 2,4-methanoproline, a related bicyclic analog, has shown that it severely restricts the allowed regions of the Ramachandran plot. acs.org This reduction in conformational space is the molecular basis for its utility in peptidomimetic design. By locking the backbone into a specific conformation, this building block can be used to create peptides with a well-defined three-dimensional structure, which is a critical step in the rational design of potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies Facilitated by Conformational Restriction

The incorporation of conformationally constrained amino acids into peptide sequences is a potent strategy in medicinal chemistry to elucidate the bioactive conformation of a peptide and to enhance its pharmacological properties. The rigid structure of N-Boc-L-trans-4,5-methanoproline ethyl ester, a proline analogue, offers a significant advantage in structure-activity relationship (SAR) studies. Proline itself plays a unique structural role in peptides, influencing the secondary structure and the cis-trans isomerization of the preceding peptide bond. However, the proline ring still possesses a degree of flexibility, existing in different puckered conformations (endo and exo). nih.gov

When this constrained scaffold is incorporated into a series of peptide analogues, any observed changes in biological activity can be more confidently attributed to the modifications made at other positions in the peptide, rather than to conformational changes of the proline surrogate itself. This allows for a more precise probing of the interactions between the ligand and its receptor. For instance, by systematically altering other residues in a peptide containing a methanoproline unit, researchers can map the key binding epitopes and understand the spatial requirements of the receptor binding pocket.

The table below illustrates a hypothetical SAR study where a methanoproline scaffold is used to understand the role of a specific pharmacophore.

| Analogue | Modification | Receptor Binding Affinity (Ki, nM) | Interpretation |

|---|---|---|---|

| Parent Peptide (with Proline) | - | 50 | Baseline activity with flexible scaffold. |

| Analogue 1 (with Methanoproline) | Proline replaced with trans-4,5-methanoproline | 25 | Increased affinity suggests the locked conformation is favorable for binding. |

| Analogue 2 | Modification of Residue X to Alanine | 500 | Significant loss of activity indicates Residue X is crucial for binding. |

| Analogue 3 | Modification of Residue Y to Phenylalanine | 10 | Enhanced activity suggests a beneficial hydrophobic interaction at this position. |

Development of Conformationally Locked Ligand Analogues for Receptor Studies

The development of conformationally locked ligand analogues is a critical step in understanding receptor pharmacology and in designing potent and selective therapeutic agents. The trans-4,5-methanoproline scaffold is an exemplary building block for this purpose, enabling the synthesis of ligands with a predefined three-dimensional structure. These rigid analogues can serve as valuable tools to probe the conformational requirements of a receptor's binding site.

By incorporating the methanoproline core, chemists can create ligands that are pre-organized into a conformation that is hypothesized to be the "bioactive" one. If such a conformationally locked analogue exhibits high affinity and efficacy, it provides strong evidence for the proposed binding mode. Conversely, a lack of activity can help to refute a given conformational hypothesis.

For example, research into nicotinic acetylcholine receptor (nAChR) ligands has utilized constrained proline analogues to explore the optimal geometry for receptor interaction. nih.gov In one study, derivatives of 2,4-methanoproline were synthesized to create novel ligands. Although the specific compounds in that study did not show the desired binding affinity, it highlights the strategic approach of using conformationally restricted scaffolds to design receptor probes. nih.gov The fixed orientation of the substituents on the methanoproline ring allows for precise positioning of pharmacophoric elements, such as hydrogen bond donors/acceptors and hydrophobic groups, to match the complementary features of the receptor.

The table below presents data for a series of hypothetical conformationally locked ligands designed for a generic G-protein coupled receptor (GPCR), based on a lead compound containing the trans-4,5-methanoproline scaffold.

| Ligand | Scaffold | Key Substituent | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|---|

| Lead Compound | trans-4,5-Methanoproline | 3-pyridyl | 45 | 120 (Partial Agonist) |

| Analogue A | trans-4,5-Methanoproline | 5-chloro-3-pyridyl | 15 | 85 (Partial Agonist) |

| Analogue B | trans-4,5-Methanoproline | 5-methyl-3-pyridyl | 22 | 105 (Partial Agonist) |

| Analogue C | Proline (flexible) | 3-pyridyl | 150 | 400 (Weak Partial Agonist) |

This approach of using conformationally locked analogues, such as those derived from N-Boc-L-trans-4,5-methanoproline ethyl ester, is a cornerstone of modern drug design, facilitating the development of ligands with improved affinity, selectivity, and metabolic stability.

Advanced Spectroscopic and Computational Characterization of N Boc L Trans 4,5 Methanoproline Ethyl Ester

The definitive structural and conformational analysis of N-Boc-L-trans-4,5-methanoproline ethyl ester, a conformationally constrained proline analog, relies on a suite of sophisticated analytical and computational techniques. These methods move beyond simple confirmation of identity to provide a detailed understanding of the molecule's three-dimensional structure, stereochemistry, and dynamic behavior.

Reactivity and Derivatization Studies of N Boc L Trans 4,5 Methanoproline Ethyl Ester

Reactivity Profile and Chemical Transformations of the Bicyclic Structure

The chemical reactivity of N-Boc-L-trans-4,5-methanoproline ethyl ester is primarily dictated by the interplay of its three key components: the N-tert-butoxycarbonyl (Boc) protecting group, the ethyl ester at the C3 position, and the strained 2-azabicyclo[3.1.0]hexane skeleton. vulcanchem.com The bicyclic core renders the molecule conformationally rigid, a feature that is desirable in the design of peptidomimetics and other structured bioactive molecules. acs.orgnih.gov

The N-Boc group not only protects the secondary amine but also influences the reactivity of the adjacent C3 position (the α-carbon). A significant chemical transformation available to N-Boc protected cyclic amines is α-lithiation. Studies on related N-Boc heterocycles, such as pyrrolidine (B122466) and piperidine, have demonstrated that treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine, can selectively deprotonate the α-carbon. researchgate.netwhiterose.ac.uk The resulting configurationally stable organolithium intermediate can be trapped with various electrophiles to install substituents at the C3 position. While the target molecule already possesses an ester at this site, this methodology highlights the potential reactivity of the α-position in the core structure.

Selective Deprotection Strategies for the N-Boc and Ethyl Ester Groups

The presence of two distinct protecting groups, the acid-labile N-Boc group and the base-labile ethyl ester, necessitates orthogonal deprotection strategies for selective functionalization. The primary challenge lies in removing one group without affecting the other, as the conditions required for cleavage can sometimes overlap. researchgate.net

N-Boc Deprotection: The tert-butoxycarbonyl group is classically removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) are commonly employed. thieme-connect.com However, strong acidic conditions can also promote the hydrolysis of the ethyl ester, leading to a mixture of products. researchgate.net To achieve selective N-Boc removal in the presence of an acid-sensitive ester, milder or more specialized conditions are required. Research has shown that reagents like sulfuric acid or methanesulfonic acid in tert-butyl acetate (B1210297) can selectively cleave Boc groups while leaving tert-butyl esters intact, a strategy that may be adaptable for ethyl esters under carefully controlled conditions. researchgate.net

Ethyl Ester Deprotection: The ethyl ester is typically cleaved via saponification using a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. These conditions are generally orthogonal to the N-Boc group, which is stable to base. However, care must be taken to avoid epimerization of the adjacent chiral center (C3) under basic conditions. Alternative, non-hydrolytic methods for ester cleavage include the use of reagents like bis(tributyltin) oxide, which can cleave methyl esters in the presence of N-Boc groups and may be applicable to ethyl esters. thieme-connect.de

The table below summarizes various deprotection methods and their general compatibility.

| Target Group | Reagent/Condition | General Compatibility with Other Group | Potential Issues |

|---|---|---|---|

| N-Boc | TFA in DCM | Low (Risk of ester hydrolysis) | Non-selective cleavage researchgate.net |

| N-Boc | 4M HCl in 1,4-Dioxane | Low to Moderate | Ester hydrolysis thieme-connect.com |

| N-Boc | MeSO3H in tBuOAc/DCM | High (for t-Bu esters) | Optimization may be needed for ethyl esters researchgate.net |

| Ethyl Ester | LiOH in THF/H2O | High | Risk of α-carbon epimerization |

| Ethyl Ester | NaOH in MeOH/H2O | High | Risk of α-carbon epimerization |

| Ethyl Ester | Bis(tributyltin) oxide | High | Reagent toxicity and specific substrate scope thieme-connect.de |

Synthetic Modifications at Peripheral Sites for Enhanced Functionality

Derivatization of the N-Boc-L-trans-4,5-methanoproline ethyl ester scaffold can provide access to novel analogues with enhanced functionality. Modifications can be targeted at several positions, provided that the core bicyclic structure is preserved.

One of the most powerful strategies for derivatization involves the directed lithiation of N-Boc-methanopyrrolidines. researchgate.netnih.govnih.gov This approach has been successfully used to introduce substituents, such as fluoro and hydroxy groups, at the C5 position of the 2-azabicyclo[3.1.0]hexane ring system. researchgate.netnih.gov This suggests that the bridgehead protons on the cyclopropane (B1198618) ring of the title compound could potentially be abstracted by a strong base, followed by quenching with an electrophile to install a new functional group.

Alternatively, the existing ethyl ester group can serve as a handle for further modifications. Following a selective, mild saponification to the corresponding carboxylic acid, standard peptide coupling reactions could be employed to form amides. Reduction of the ester or the resulting acid would yield the corresponding primary alcohol, which could be further functionalized through etherification or other reactions.

The table below lists potential synthetic modifications and the required precursor.

| Modification Site | Strategy | Required Precursor | Potential Functional Groups Introduced |

|---|---|---|---|

| C5 (Cyclopropane) | Directed Lithiation-Electrophile Trap | N-Boc-L-trans-4,5-methanoproline ethyl ester | Halogens, Hydroxyl, Alkyl, Silyl researchgate.netnih.gov |

| C3 (via Ester) | Saponification followed by Amide Coupling | N-Boc-L-trans-4,5-methanoproline | Primary, Secondary, Tertiary Amides |

| C3 (via Ester) | Reduction | N-Boc-L-trans-4,5-methanoproline ethyl ester | Hydroxymethyl |

| Nitrogen (N2) | Boc Deprotection followed by Acylation/Alkylation | L-trans-4,5-methanoproline ethyl ester | Acetyl, Benzyl, other N-substituents |

Reactivity of the Cyclopropane Ring System, Including Controlled Ring-Opening Processes

The cyclopropane ring fused to the pyrrolidine core is the most reactive component of the bicyclic system due to its inherent angle and torsional strain. This strain makes the 2-azabicyclo[3.1.0]hexane system susceptible to controlled ring-opening reactions, transforming it into a valuable synthetic intermediate for more complex nitrogen-containing heterocycles. chim.it

The mode of ring-opening is highly dependent on the reaction conditions and the nature of the reagents used.

Acid- or Electrophile-Induced Opening: Treatment with a protic acid or an electrophile can lead to the protonation or activation of the bicyclic system. This can facilitate the cleavage of one of the C-C bonds of the cyclopropane ring. For example, protonation can generate an iminium intermediate that subsequently undergoes cyclization or trapping by a nucleophile. chim.it

Radical and Oxidative Opening: Single-electron oxidation can also initiate ring-opening, leading to radical intermediates that can be trapped or undergo further transformation. chim.itresearchgate.net

Nucleophilic Opening: While less common for simple cyclopropanes, if the ring is sufficiently activated by electron-withdrawing groups, it can be opened by nucleophiles. In the title compound, the ester group provides some electron-withdrawing character, potentially making the ring susceptible to attack under specific conditions.

These ring-opening processes can lead to the formation of various functionalized monocyclic structures, such as substituted pyrrolidines or cyclopentene (B43876) derivatives, thereby expanding the synthetic utility of the original methanoproline scaffold. chim.itresearchgate.net

Assessment of Stereochemical Integrity Under Various Reaction Conditions

Maintaining the stereochemical integrity of the chiral centers—(1R,3S,5R) in the case of L-trans-4,5-methanoproline derivatives—is critical during any chemical transformation. The rigid, bicyclic nature of the molecule provides a high degree of conformational constraint, which generally helps to preserve the stereochemistry at the bridgehead carbons (C1 and C5). acs.org

The most vulnerable stereocenter is the α-carbon (C3), which is adjacent to the electron-withdrawing ester group. Conditions that involve the formation of an enolate or a related carbanionic intermediate at this position, such as strongly basic conditions used for saponification or deprotonation, carry a risk of epimerization. nih.gov

However, many reactions on related systems have been shown to proceed with high stereochemical fidelity. For example, asymmetric lithiation-substitution sequences on N-Boc-pyrrolidines often occur with retention of configuration, suggesting that the organolithium intermediate is configurationally stable under the reaction conditions. researchgate.net Similarly, catalytic C-H functionalization and subsequent derivatizations on related unsaturated pyrrole (B145914) systems have been achieved with no loss of stereochemical purity. nih.gov

To confirm stereochemical integrity, it is essential to analyze the products of any reaction using appropriate analytical techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a definitive method for determining enantiomeric or diastereomeric purity. Nuclear magnetic resonance (NMR) spectroscopy can also be used, often by comparing the spectra of the product to those of all possible stereoisomers, to confirm that no epimerization has occurred. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Methanoproline Analogues with Tailored Conformational Constraints

The fixed structure of N-Boc-L-trans-4,5-methanoproline ethyl ester serves as a foundational template for the design of a diverse array of new methanoproline analogues. By introducing various substituents onto the bicyclic framework, researchers can fine-tune the conformational rigidity and stereoelectronic properties of the resulting amino acids. nih.govnih.gov This tailored approach allows for the precise control of peptide backbone geometry, which is crucial for optimizing biological activity and receptor selectivity. sigmaaldrich.com

The exploration of different ring sizes, such as in 2-azabicyclo[2.2.1]heptane and 6-azabicyclo[3.2.1]octane systems, presents another avenue for creating novel proline surrogates with distinct conformational preferences. researchgate.net The synthesis of these homologues expands the library of available building blocks for constructing peptidomimetics with unique structural features. researchgate.net Furthermore, the introduction of functional groups, like fluorine or hydroxyl moieties, at specific positions on the methanoproline ring can modulate the puckering of the pyrrolidine (B122466) ring and influence the cis/trans isomerization of the amide bond, providing another layer of conformational control. nih.govacs.org

| Analogue | Key Structural Feature | Potential Impact on Conformation |

|---|---|---|

| 2,4-Methanoproline | Bicyclo[2.1.1]hexane skeleton | Highly rigid structure, restricts backbone dihedral angles. researchgate.net |

| Fluoro-methanoprolines | Fluorine substitution on the bicyclic ring | Influences ring pucker and amide bond geometry through stereoelectronic effects. nih.gov |

| Hydroxy-methanoprolines | Hydroxyl group substitution | Can form hydrogen bonds, affecting local conformation and solubility. nih.gov |

| 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Homologue with a larger bicyclic system | Alters the overall shape and rigidity compared to 2,4-methanoproline. researchgate.net |

Integration of N-Boc-L-trans-4,5-methanoproline Ethyl Ester into Complex Bioactive Architectures

The incorporation of conformationally restricted amino acids like N-Boc-L-trans-4,5-methanoproline ethyl ester is a well-established strategy in drug design to enhance the metabolic stability and binding affinity of peptides. lifechemicals.com By replacing natural proline residues with these rigid analogues, it is possible to lock a peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor. nih.gov This approach has been successfully employed in the development of several commercial drugs. lifechemicals.com

Future research will focus on integrating N-Boc-L-trans-4,5-methanoproline ethyl ester and its derivatives into a wider range of complex bioactive molecules, including cyclic peptides and peptidomimetics targeting challenging protein-protein interactions. nih.govresearchgate.net These constrained building blocks can serve as scaffolds to present key pharmacophoric groups in a precise spatial orientation, leading to the development of highly potent and selective therapeutic agents. mdpi.com The synthesis of peptides containing these bicyclic analogues is an active area of investigation, with the aim of creating novel compounds with improved pharmacological profiles. lodz.pl

Innovative Synthetic Methodologies for Enhanced Accessibility and Efficiency

The broader application of N-Boc-L-trans-4,5-methanoproline ethyl ester and its analogues is contingent upon the development of efficient and scalable synthetic routes. Current research is focused on creating innovative methodologies that improve upon existing multi-step syntheses. researchgate.netresearchgate.net This includes the exploration of novel catalytic methods, such as asymmetric catalysis, to control stereochemistry and reduce the need for chiral resolutions. nih.gov

The development of new synthetic strategies, for instance, those involving intramolecular nucleophilic substitutions or photochemical cyclizations, can provide more direct access to the bicyclic core of methanoprolines. researchgate.net Furthermore, streamlining synthetic pathways by reducing the number of steps and avoiding chromatographic purifications will be crucial for the large-scale production of these valuable building blocks. researchgate.net The use of readily available starting materials and the development of robust, high-yielding reactions are key objectives in this area. nih.gov

Advanced Computational Design of Conformationally Restricted Peptides and Mimetics

These in silico methods allow researchers to design and screen virtual libraries of peptidomimetics, prioritizing candidates with the desired structural and energetic properties for synthesis and biological evaluation. researchgate.net By combining computational docking with enhanced sampling techniques, it is possible to model the binding of these constrained peptides to their protein targets with greater accuracy, providing insights into the molecular basis of their activity. frontiersin.orgspringernature.com This synergy between computational design and experimental validation accelerates the discovery of new bioactive compounds.

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of transition state geometries in organocatalysis. rsc.org | Predicts stereoselectivity and rationalizes the efficiency of bicyclic proline analogues as catalysts. rsc.org |

| Molecular Dynamics (MD) Simulations | Predicting the behavior and stability of peptide-protein complexes. frontiersin.org | Reveals low-energy conformational states and mechanisms of peptide binding. frontiersin.org |

| Protein-Peptide Docking | Predicting the binding mode of a peptide to its receptor. frontiersin.org | Generates initial models of peptide-protein complexes for further refinement. frontiersin.org |

| Free-Energy Calculations | Estimating the binding affinity of a peptide to its target. mdpi.com | Quantifies the strength of the interaction and aids in lead optimization. mdpi.com |

Applications in Advanced Chemical Biology Probes and Molecular Tools

Beyond their therapeutic potential, conformationally constrained amino acids like N-Boc-L-trans-4,5-methanoproline ethyl ester can be developed into sophisticated chemical probes and molecular tools for studying biological systems. nih.govsigmaaldrich.com By incorporating reporter groups, such as fluorescent dyes or photo-cross-linking agents, into the methanoproline scaffold, researchers can create probes to visualize and identify protein interactions within living cells. rsc.org

These molecular tools can be used to investigate fundamental biological processes, validate new drug targets, and elucidate the mechanisms of action of bioactive molecules. rsc.org The rigid nature of the methanoproline core can help to pre-organize the probe, potentially leading to higher affinity and specificity for its intended target. The development of such probes represents a growing area of research at the interface of chemistry and biology, with the potential to provide new insights into complex cellular pathways.

Q & A

Basic Research Questions

Q. How can the synthesis of N-Boc-L-trans-4,5-methanoproline ethyl ester be optimized for high enantiomeric excess (ee) in organocatalytic applications?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, including catalyst loading (e.g., 3–30 mol%), solvent polarity (DMF preferred for stabilizing enamine intermediates), and reaction time (48–140 hours). For example, trans-4,5-methanoproline derivatives exhibit lower catalytic efficiency compared to cis isomers due to pyramidalized enamine geometries, which increase transition-state energy barriers . Characterization via -NMR and chiral HPLC is critical to quantify ee.

Q. What purification strategies are recommended for isolating N-Boc-L-trans-4,5-methanoproline ethyl ester from reaction mixtures?

- Methodological Answer : Crystallization in non-polar solvents (e.g., ethyl acetate/hexane) is effective for isolating the crystalline solid form. Storage at -20°C ensures stability over ≥5 years . Chromatographic purification (silica gel, gradient elution) may be required for complex mixtures, with monitoring by TLC (λmax = 255 nm) .

Q. How does the stereochemistry of 4,5-methanoproline derivatives influence their catalytic activity?

- Methodological Answer : Computational studies (DFT) reveal that cis-4,5-methanoproline forms a planar enamine intermediate, lowering Gibbs Free Energy (ΔG = -939.58 kcal/mol) and enabling higher catalytic yields (86% vs. 67% for trans isomers). In contrast, the trans isomer’s pyramidalized enamine raises distortion energy, reducing efficiency .

Advanced Research Questions

Q. What computational methods are most effective for analyzing the transition states of N-Boc-L-trans-4,5-methanoproline ethyl ester in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately models transition states. Key parameters include Zero-Point Energy (ZPE = -977.58 kcal/mol) and Corrected Gibbs Free Energy (ΔG = -977.63 kcal/mol) for trans-4,5-methanoproline Syn TS(R,R)-7b . Software like Gaussian 09 is recommended for visualizing pyramidalized vs. planar enamine geometries .

Q. How can contradictory data on catalytic performance between cis- and trans-4,5-methanoproline derivatives be resolved?

- Methodological Answer : Combine experimental kinetic studies (e.g., rate constants, ee measurements) with computational analysis of enamine distortion energies. For example, trans-4,5-methanoproline’s lower yield (67% vs. 86% for cis) correlates with higher Gibbs Energy barriers (ΔΔG = ~12 kcal/mol) due to non-planar intermediates . Validate using isotopic labeling or in-situ FTIR to track enamine formation .

Q. What role do thermodynamic parameters (e.g., enthalpy, entropy) play in the Hajos−Parrish−Eder−Sauer−Wiechert reaction catalyzed by 4,5-methanoproline derivatives?

- Methodological Answer : Enthalpy (H = -977.56 kcal/mol) and entropy (via Gibbs Energy, G = -977.62 kcal/mol) determine the feasibility of enamine-mediated steps. For trans isomers, higher Corrected Gibbs Energy (ΔG = -977.63 kcal/mol) indicates less favorable transition states compared to cis isomers (ΔG = -939.58 kcal/mol) .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.